Studies have demonstrated its effectiveness against:
These studies suggest that Ceftaroline fosamil acetate hydrate may be a valuable tool in combating MDR infections, which pose a significant threat to public health.
Ceftaroline fosamil acetate hydrate belongs to the fifth-generation cephalosporin class of antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis. Specifically, they target penicillin-binding proteins (PBPs), which are enzymes essential for the formation of the bacterial cell wall. Ceftaroline fosamil acetate hydrate has a high affinity for PBP2a, which is associated with methicillin resistance in Staphylococcus aureus []. By inhibiting PBP2a, ceftaroline fosamil acetate hydrate prevents the bacteria from forming a proper cell wall, leading to cell death.
Ceftaroline fosamil acetate hydrate has been studied in both in vitro and in vivo models to assess its efficacy against various bacterial strains.
Ceftaroline fosamil acetate hydrate is a prodrug form of ceftaroline, which is classified as a fifth-generation cephalosporin antibiotic. It is specifically designed to enhance the pharmacokinetic properties of ceftaroline, making it effective against a range of bacterial infections. The compound is characterized by its acetic acid salt form, which contributes to its solubility and stability in pharmaceutical formulations. Ceftaroline fosamil itself is a N-phosphono type prodrug, which means it is converted into the active form, ceftaroline, after administration .
Ceftaroline acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP2a, which are essential enzymes bacteria use to build their cell walls [, ]. By blocking PBPs, ceftaroline prevents the bacteria from forming a strong cell wall, leading to cell death.
These synthetic methods are optimized for yield and purity to ensure the compound's effectiveness in clinical applications .
Ceftaroline exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various gram-negative pathogens. Its mechanism of action involves binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. By inhibiting these proteins, ceftaroline effectively disrupts the integrity of the bacterial cell wall, leading to cell death. Clinical studies have shown that ceftaroline is effective in treating complicated skin and soft tissue infections as well as community-acquired pneumonia .
Ceftaroline fosamil acetate hydrate is primarily used in the treatment of bacterial infections. Its applications include:
Interaction studies have shown that ceftaroline fosamil can exhibit synergistic effects when used in combination with other antibiotics, enhancing its antibacterial efficacy. For instance, studies indicate that combining ceftaroline with beta-lactam antibiotics can improve outcomes against resistant strains. Additionally, pharmacokinetic studies have assessed its interactions with various drugs, ensuring safe co-administration without significant adverse effects .
Ceftaroline fosamil acetate hydrate can be compared with several other antibiotics within the same class or with similar mechanisms of action:
| Compound Name | Class | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Ceftazidime | Third-Generation Cephalosporin | Broad-spectrum including Pseudomonas aeruginosa | Effective against gram-negative bacteria |
| Meropenem | Carbapenem | Broad-spectrum including resistant strains | Highly resistant to beta-lactamases |
| Linezolid | Oxazolidinone | Gram-positive bacteria | Unique mechanism inhibiting protein synthesis |
| Cefepime | Fourth-Generation Cephalosporin | Broad-spectrum including some resistant strains | Enhanced stability against hydrolysis |
Ceftaroline fosamil stands out due to its specific activity against MRSA and its effectiveness in treating complicated infections where traditional therapies may fail .
Ceftaroline fosamil acetate hydrate demonstrates a unique dual-site binding mechanism that distinguishes it from other β-lactam antibiotics in its ability to inhibit PBP2a [3]. The mechanism involves the binding of two ceftaroline molecules to distinct sites on PBP2a: an allosteric site located approximately 60 Å from the active site, and the transpeptidase active site itself [6].
The first ceftaroline molecule binds non-covalently to the allosteric site with a dissociation constant (Kd) of 20 ± 4 μM for wild-type PBP2a [12]. This allosteric binding event triggers conformational changes that open the previously closed active site, making it accessible to a second ceftaroline molecule [7]. The second molecule then forms a covalent acyl-enzyme complex at the transpeptidase active site through acylation of the catalytic serine residue Ser403 [3].
Crystal structure analysis reveals that the allosteric site is positioned within a 25-Å-long groove formed by three distinct lobes of the PBP2a structure [3]. The ceftaroline molecule bound at this allosteric site establishes stabilizing interactions through both polar and hydrophobic contacts mediated by residues from all three lobes [3]. This binding pattern mimics the natural peptidoglycan substrate interaction, allowing ceftaroline to exploit the physiological allosteric regulation mechanism of PBP2a [4].
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) - Allosteric Site | 20 ± 4 μM | [12] [15] |
| Second-order Rate Constant (k2/Ks) - Active Site Acylation | 4500 ± 640 M⁻¹s⁻¹ | [12] [15] |
| IC50 - PBP2a Inhibition (Wild-type) | 1.5 μM | [11] |
| IC50 - PBP2a Binding Range (MRSA strains) | 0.01-1 μg/ml | [33] |
| MIC50 - PBP2a (Wild-type) | 0.90 μg/ml | [1] |
The clinical relevance of this dual-site mechanism is underscored by pharmacokinetic considerations [12]. The maximum concentration of free, unbound ceftaroline in healthy adults following the recommended dosage regimen reaches 35.2 ± 6.8 μM, which exceeds the Kd value for allosteric site binding [12]. This ensures that therapeutic concentrations maintain effective allosteric site occupancy necessary for the dual-site mechanism [12].
The allosteric modulation mechanism employed by ceftaroline fosamil acetate hydrate represents a sophisticated approach to overcoming the closed active site conformation that characterizes PBP2a resistance [8]. Molecular dynamics simulations have revealed that ceftaroline binding at the allosteric site induces substantial conformational changes spanning the distance between the allosteric and active sites [7].
Upon ceftaroline binding to the allosteric site, specific conformational changes occur within the active site region [3]. These include movement within the α2-α3 loop (approximately 2.5 Å movement from the Cα atom of Tyr446), the β3-β4 loop (which protrudes approximately 10 Å distance between Cα of Arg612 and Cα of Gln607), and the β5-α10 loop [3]. These motions create the necessary space for antibiotic binding within the previously inaccessible active site [3].
A critical conformational change involves the disruption and reformation of salt bridge interactions [3]. The ceftaroline R1 segment provokes a dramatic conformational change involving the interaction among Gln521, Glu602, and Arg612 [3]. This results in the disruption of the Arg612-Asp635 salt bridge, with the Arg612 side chain moving to engage Glu602 to form a new salt bridge [3]. This salt bridge swap represents one component of an extended conformational change that links allosteric site occupancy to active site opening [3].
Computational analysis has demonstrated that ceftaroline stabilizes the allosteric domain while simultaneously enhancing the dynamics of the catalytic domain [7]. The study successfully captured the opening process of the active pocket in allosteric ceftaroline-bound systems and discovered that ceftaroline alters the potential signal-propagating pathways from the allosteric site to the active site [7].
Clinical resistance to ceftaroline has emerged through mutations that disrupt the allosteric mechanism [6]. The Y446N mutation, identified as a gatekeeper residue change, results in an IC50 greater than 500 μM compared to 1.5 μM for wild-type PBP2a [11]. This represents a greater than 300-fold reduction in ceftaroline binding affinity [11].
Additional resistance mutations include the N146K and E150K substitutions, which affect the allosteric network [12]. The E150K single mutant and both clinical double (N146K/E150K) and triple (N146K/E150K/H351N) mutant variants show significant decreases in the k2/Ks values, consistent with manifestation of resistance through disruption of the allosteric triggering mechanism [12].
| PBP2a Variant | k2/Ks Ceftaroline (M⁻¹s⁻¹) | Allosteric Site Kd (μM) | IC50 (μM) |
|---|---|---|---|
| Wild-type | 4500 ± 640 | 20 ± 4 | 1.5 |
| N146K | 9150 ± 1560 | 20 ± 4 | Not determined |
| E150K | 820 ± 470 | 44 ± 6 | Not determined |
| N146K/E150K (Double mutant) | 850 ± 140 | 30 ± 7 | Not determined |
| N146K/E150K/H351N (Triple mutant) | 1400 ± 140 | 26 ± 6 | Not determined |
| Y446N (Gatekeeper mutant) | Not determined | Not applicable | >500 |
Ceftaroline fosamil acetate hydrate demonstrates superior inhibition kinetics compared to other β-lactam antibiotics when evaluated against PBP2a [1]. The second-order rate constant for active site acylation (k2/Ks) provides a quantitative measure of overall binding efficiency, with ceftaroline exhibiting values significantly higher than conventional β-lactams [12].
The superior kinetic performance of ceftaroline is evident when compared to other β-lactam classes [1]. Ceftaroline demonstrates a MIC50 of 0.90 μg/ml against PBP2a, which is 453-fold lower than oxacillin (408 μg/ml), 752-fold lower than ceftriaxone (677 μg/ml), and 63-fold lower than imipenem (57 μg/ml) [1]. This represents up to 256-fold higher affinity than other β-lactam agents [33].
| β-Lactam | k2/Ks (M⁻¹s⁻¹) | Fold Difference vs Ceftaroline |
|---|---|---|
| Ceftaroline | 4500 ± 640 | 1.0 |
| Nitrocefin | 220 ± 25 | 20.5 |
| Benzylpenicillin | 16.5 | 273 |
| Ampicillin | 9.5 ± 1.1 | 474 |
| Cephalothin | 1.96 ± 0.15 | 2296 |
| Cefoxitin | 1.98 ± 0.15 | 2273 |
| Cefotaxime | 0.59 ± 0.07 | 7627 |
| Methicillin | 0.49 | 9184 |
| N-Formimidoylthienamycin | 0.89 ± 0.11 | 5056 |
The enhanced binding kinetics of ceftaroline result from its unique structural features, particularly the ethoxyimino side-chain that mimics portions of the cell wall structure [1]. This structural mimicry enables the "Trojan horse" mechanism that allows allosteric opening and facilitates access to the active site of PBP2a [1].
Kinetic analysis reveals that the resistance of PBP2a to conventional β-lactam inactivation stems primarily from extremely low acylating rates and poor association affinity, rather than fast deacylation rates [13]. For benzylpenicillin, the dissociation constant (Kd) is 13.3 mM with a first-order rate constant (k2) of 0.22 s⁻¹, resulting in a k2/Kd value of 16.5 M⁻¹s⁻¹ [13]. Methicillin demonstrates even poorer kinetics with k2 of 0.0083 s⁻¹ and Kd of 16.9 mM, yielding a k2/Kd value of only 0.49 M⁻¹s⁻¹ [13].
The deacylation rates for β-lactam-PBP2a complexes are uniformly slow, with rate constants (k3) measured at less than 1.5 × 10⁻⁵ s⁻¹ [13]. This indicates that once formed, the covalent complexes are essentially irreversible under physiological conditions [13]. The superior performance of ceftaroline therefore derives from its enhanced ability to form the initial covalent complex through the allosteric activation mechanism [7].
| Antibiotic | MIC50 (μg/ml) | Fold Higher Affinity than Ceftaroline |
|---|---|---|
| Ceftaroline | 0.90 | 1 |
| Oxacillin | 408 | 453 |
| Ceftriaxone | 677 | 752 |
| Imipenem | 57 | 63 |
The transpeptidase domain of Penicillin-Binding Protein 2a represents the primary target for ceftaroline fosamil acetate hydrate resistance mutations. These genetic alterations fundamentally disrupt the binding affinity and conformational dynamics necessary for effective antibiotic inhibition [1] [2].
The most significant mutations occur at positions Y446 and E447 within the transpeptidase active site. The Y446N substitution acts as a gatekeeper mutation, causing dramatic structural changes that prevent ceftaroline access to the binding pocket. In vitro binding studies demonstrate that the Y446N mutation alone increases the inhibitory concentration by over 300-fold compared to wild-type Penicillin-Binding Protein 2a, with an estimated inhibitory concentration exceeding 500 micromolar [1] [3]. This mutation creates a physical barrier that blocks the formation of the non-covalent ceftaroline-enzyme complex essential for transpeptidase inactivation.
The E447K mutation, while showing minimal impact on ceftaroline binding when present alone, plays a crucial stabilizing role in combination with Y446N. The E447K substitution changes the electrostatic environment within the active site, replacing a negatively charged glutamic acid with a positively charged lysine residue [1] [4]. This charge reversal affects the positioning of ceftaroline's pyridine ring and disrupts the intricate network of salt bridges required for optimal drug-protein interactions.
The double mutant Y446N/E447K combination produces synergistic resistance effects, elevating minimum inhibitory concentrations to greater than 32 milligrams per liter [1] [5]. Structural analysis reveals that the Y446N mutation eliminates the critical π-stacking interaction between Phe-241 and ceftaroline's thiazole ring, while the E447K mutation creates electrostatic repulsion with the drug's positively charged pyridinium group [6].
Triple mutant variants incorporating the E239K allosteric site mutation alongside Y446N/E447K demonstrate complex resistance mechanisms. The E239K substitution, located approximately 60 angstroms from the active site, paradoxically enhances ceftaroline binding to the allosteric domain while simultaneously facilitating active site mutations that prevent drug efficacy [1] [7]. This creates a molecular trap where ceftaroline binds to the allosteric site but cannot effectively inhibit transpeptidase activity due to active site modifications.
Clinical surveillance studies reveal distinct geographic patterns in transpeptidase domain mutations. European isolates predominantly carry single mutations such as E239K or N146K, while Asian-Pacific regions show higher frequencies of double and triple mutants [8] [4]. The mutation Y446N appears in 15-25% of ceftaroline-resistant clinical isolates, often in combination with E447K [5].
The evolutionary pressure driving these mutations involves a delicate balance between resistance acquisition and fitness maintenance. Serial passage experiments demonstrate that Y446N mutations emerge rapidly under ceftaroline selection pressure, typically appearing within 10-15 passages [1] [9]. However, these mutations impose significant fitness costs, as evidenced by reduced growth rates and altered cell morphology in resistant variants.
Biochemical characterization of mutant enzymes reveals that transpeptidase domain mutations affect both drug binding and enzymatic activity. The Y446N mutant shows decreased peptidoglycan synthesis efficiency, while the E447K mutation partially compensates for this deficiency by maintaining some transpeptidase function [1]. This complementary relationship explains why double mutants are more frequently observed in clinical settings than single Y446N mutants.
The resistance phenotype stability varies among different mutation combinations. Single E447K mutations show relatively high reversion rates when selection pressure is removed, while Y446N-containing variants demonstrate greater stability [9]. This suggests that Y446N represents a more committed evolutionary step toward permanent resistance, requiring additional compensatory mutations to maintain bacterial viability.
Alternative resistance mechanisms independent of Penicillin-Binding Protein 2a modifications have emerged as significant contributors to ceftaroline fosamil acetate hydrate resistance. These pathways primarily involve modifications to other penicillin-binding proteins and regulatory systems that maintain cell wall synthesis when Penicillin-Binding Protein 2a is inhibited [10] [11] [12].
Penicillin-Binding Protein 2 mutations in methicillin-susceptible Staphylococcus aureus strains represent a major non-Penicillin-Binding Protein 2a resistance mechanism. Serial passage experiments with methicillin-susceptible strains under ceftaroline pressure consistently select for mutations in Penicillin-Binding Protein 2 and Penicillin-Binding Protein 3 [10]. These mutations increase ceftaroline minimum inhibitory concentrations by 16-fold, demonstrating that alternative penicillin-binding proteins can serve as primary resistance targets when Penicillin-Binding Protein 2a is absent.
The mutations in Penicillin-Binding Protein 2 typically occur in the transpeptidase domain and affect the binding affinity for β-lactam antibiotics. Unlike Penicillin-Binding Protein 2a mutations, these alterations simultaneously confer resistance to multiple β-lactam classes, including penicillins, cephalosporins, and carbapenems [10]. This broad-spectrum resistance pattern suggests that Penicillin-Binding Protein 2 mutations fundamentally alter the protein's structure in ways that affect all β-lactam binding sites.
Penicillin-Binding Protein 3 mutations contribute to resistance through mechanisms affecting cell division and septum formation. These mutations typically emerge in combination with Penicillin-Binding Protein 2 alterations, suggesting a coordinated response that maintains essential cell wall synthesis functions while evading antibiotic inhibition [10]. The dual mutation pattern indicates that bacteria require modifications to multiple penicillin-binding proteins to achieve clinically significant resistance levels.
LytD mutations represent another non-Penicillin-Binding Protein 2a resistance pathway identified in laboratory-selected resistant strains. LytD functions in peptidoglycan turnover and cell wall remodeling, and mutations in this system can alter the susceptibility to cell wall-targeting antibiotics [10]. The specific mechanisms by which LytD mutations contribute to ceftaroline resistance remain under investigation, but evidence suggests involvement in altered peptidoglycan composition and cell wall thickness.
GdpP mutations affecting cyclic-di-adenosine monophosphate metabolism have been identified in multiple ceftaroline-resistant laboratory strains [10] [13]. GdpP functions as a phosphodiesterase that regulates cyclic-di-adenosine monophosphate levels, which in turn influence cell wall synthesis and stress responses. The N182K mutation in GdpP appears frequently in resistant isolates, though its direct contribution to resistance mechanisms requires further characterization.
Efflux pump modifications, particularly in AcrB, have been detected in some resistant strains [13]. The I960V mutation in AcrB may contribute to resistance by altering the efflux of ceftaroline or by affecting the overall stress response of the bacterial cell. However, the contribution of efflux mechanisms to ceftaroline resistance appears limited compared to target-site modifications.
The temporal emergence of non-Penicillin-Binding Protein 2a resistance mechanisms follows distinct patterns. Initial selection pressure typically targets the primary penicillin-binding proteins, with secondary mutations in regulatory systems emerging later [10]. This sequential pattern suggests that bacteria first modify their essential cell wall synthesis machinery before developing more sophisticated resistance mechanisms.
Fitness costs associated with non-Penicillin-Binding Protein 2a mutations vary significantly. Penicillin-Binding Protein 2 and Penicillin-Binding Protein 3 mutations generally impose higher fitness costs than Penicillin-Binding Protein 2a modifications, as these proteins are essential for basic cellular functions [10]. This fitness penalty may limit the clinical emergence of these resistance mechanisms, as they require additional compensatory mutations to maintain bacterial viability.
The clinical relevance of non-Penicillin-Binding Protein 2a resistance pathways remains limited, with most documented cases arising from laboratory selection experiments [10] [11]. However, the potential for these mechanisms to emerge under clinical selection pressure warrants continued surveillance, particularly in settings with high ceftaroline usage.
Penicillin-Binding Protein 4 overexpression has emerged as a sophisticated resistance mechanism that provides compensatory transpeptidase activity when primary penicillin-binding proteins are inhibited by ceftaroline fosamil acetate hydrate. This mechanism represents a unique adaptation where a normally non-essential enzyme assumes critical functions in maintaining cell wall integrity [14] [13] [15].
The molecular basis of Penicillin-Binding Protein 4-mediated resistance involves both transcriptional upregulation and post-translational modifications. Promoter mutations, particularly a 36-base-pair duplication in the pbp4 promoter region, lead to 5-10 fold increases in Penicillin-Binding Protein 4 expression levels [14] [13]. This duplication disrupts normal transcriptional regulation, resulting in constitutive overexpression that provides enhanced transpeptidase capacity.
Missense mutations in Penicillin-Binding Protein 4, specifically E183A and F241R, occur in the regions surrounding the active site and appear to optimize the enzyme's function under stress conditions [14] [6]. While these mutations alone do not confer significant resistance, they act synergistically with promoter mutations to enhance the enzyme's ability to perform compensatory transpeptidase reactions [14] [15]. The E183A mutation affects substrate binding characteristics, while F241R influences the enzyme's stability and activity under antibiotic pressure.
The compensatory cell wall synthesis mediated by Penicillin-Binding Protein 4 results in distinctive morphological and biochemical changes. Resistant strains show 2-3 fold increases in cell wall thickness, accompanied by enhanced peptidoglycan cross-linking levels exceeding 95% compared to 80-90% in wild-type strains [14] [16]. This increased cross-linking provides additional structural integrity that partially compensates for the inhibition of other penicillin-binding proteins.
Transmission electron microscopy studies reveal that Penicillin-Binding Protein 4 overexpression produces characteristic cellular morphological changes, including uneven cell division, surface roughness, and compromised structural integrity [16]. These morphological alterations reflect the enzyme's attempt to maintain cell wall synthesis through alternative pathways, though with reduced efficiency compared to normal conditions.
The mechanism by which Penicillin-Binding Protein 4 mediates resistance involves its unique enzymatic properties. Unlike other penicillin-binding proteins, Penicillin-Binding Protein 4 possesses both transpeptidase and carboxypeptidase activities [14] [6]. Under normal conditions, the enzyme primarily functions as a carboxypeptidase, trimming peptidoglycan stem peptides. However, under antibiotic pressure, its transpeptidase activity becomes dominant, enabling cross-linking reactions essential for cell wall integrity.
The resistance levels achieved through Penicillin-Binding Protein 4 mechanisms vary significantly depending on the antibiotic and bacterial background. For ceftobiprole, overexpression can increase minimum inhibitory concentrations by 32-128 fold, while ceftaroline resistance increases are more modest at 2-8 fold [14] [6]. This differential effect reflects the distinct binding profiles of these antibiotics and their varying abilities to inhibit Penicillin-Binding Protein 4 directly.
A critical feature of Penicillin-Binding Protein 4-mediated resistance is its reversibility through combination therapy. The addition of extremely low concentrations of methicillin or meropenem can restore ceftaroline susceptibility by inhibiting Penicillin-Binding Protein 4 activity [10] [12]. This observation led to the development of combination therapeutic approaches that target multiple penicillin-binding proteins simultaneously.
The essentiality of Penicillin-Binding Protein 4 enzymatic activity for resistance manifestation has been demonstrated through site-directed mutagenesis studies. Introduction of a serine-to-alanine mutation at position 75 in the active site completely abolishes resistance, confirming that enzymatic activity rather than structural scaffolding is responsible for the resistance phenotype [14]. This finding has important implications for drug development, as it identifies Penicillin-Binding Protein 4 as a viable therapeutic target.
Clinical surveillance studies have identified Penicillin-Binding Protein 4 mutations in ceftaroline-nonsusceptible isolates from multiple geographic regions. The Asia-Pacific region shows particular prevalence of these mutations, with identical missense mutations (T189S and T409A) identified in multiple clinical isolates [14] [15]. This geographic clustering suggests possible clonal spread or convergent evolution under similar selection pressures.
The relationship between Penicillin-Binding Protein 4 overexpression and serum-induced cell wall thickening represents an important physiological connection. Studies demonstrate that Penicillin-Binding Protein 4 is essential for the cell wall thickening response observed when Staphylococcus aureus is exposed to human serum [17]. This response provides protection against membrane-targeting antibiotics like daptomycin, creating a potential mechanism for cross-resistance development.
The evolutionary trajectory of Penicillin-Binding Protein 4-mediated resistance involves sequential acquisition of promoter and structural mutations. Initial selection typically favors promoter mutations that increase expression levels, followed by missense mutations that optimize enzyme function [14] [13]. This two-step process suggests that Penicillin-Binding Protein 4 resistance develops gradually, requiring multiple mutational events to achieve clinically significant resistance levels.